1-苄基-6-氯尿嘧啶

描述

Synthesis Analysis

The synthesis of 6-substituted uracil derivatives, including 1-Benzyl-6-chlorouracil, has been discussed in several studies . The synthesis involves the use of 3-methyl-6-chlorouracil as the starting material . The synthesis of 6-benzyl derivatives of uracil containing a modified methylene fragment and methods for the preparation of annelated analogs of 1-substituted 6-benzyl derivatives of uracil have also been considered .Molecular Structure Analysis

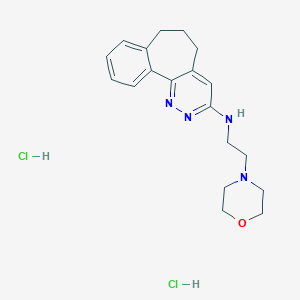

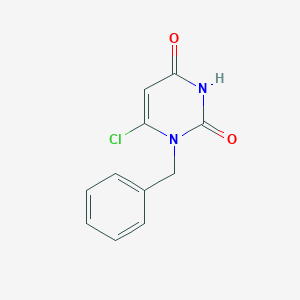

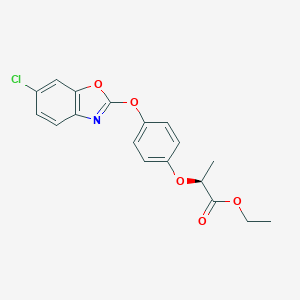

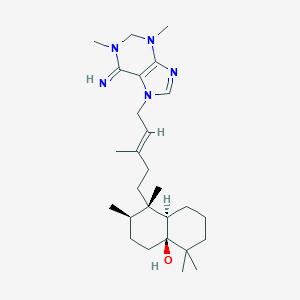

The molecular structure of 1-Benzyl-6-chlorouracil includes a benzyl group attached to the 1-position of the uracil ring and a chlorine atom attached to the 6-position .Chemical Reactions Analysis

The Buchwald–Hartwig (BH) amination is a chemical reaction used in organic chemistry for the formation of C–N bonds via the Pd-catalyzed coupling reactions of amines with aryl halides . This reaction could potentially be involved in the synthesis of 1-Benzyl-6-chlorouracil.科学研究应用

Smiles Rearrangement: 它在Smiles重排过程中用于产生新化合物 (Maki, Hiramitsu, & Suzuki, 1974)。

Synthesis of 10-thia-5-deazaflavins: 该化合物在合成10-硫-5-去氧黄素类化合物时发挥作用,这些化合物具有各种科学应用 (Yoneda et al., 1981)。

Synthesis of 1-(Alkoxymethyl)-5-alkyl-6-(arylselenenyl)uracils: 它用于合成这些特定尿嘧啶类化合物 (Lee, Kim, Kim, & Kim, 1997)。

Precursor for Fused Pyrimidines: 1-苄基-6-氯尿嘧啶作为合成融合二环和三环嘧啶的前体 (Youssif, 2004)。

Inhibition of Uridine Phosphorylase: 它是小鼠肝脏尿嘧啶磷酸化酶的有效抑制剂 (Orr et al., 1997)。

Potential for Antitumor, Antibacterial, Cytostatic, and Sedative Activities: 它在这些领域显示出潜力 (Melik-Ogandzhanyan et al., 1989)。

Antiviral, Antitumor, and Antibacterial Properties: 它是一种具有有前途的抗病毒、抗肿瘤和抗菌活性的新化合物 (Goudgaon & Reddy, 2008)。

Antibacterial Inhibitors: 它被认为是革兰氏阳性细菌中细菌DNA聚合酶的一类抗菌抑制剂 (Svenstrup, Kuhl, Ehlert, & Häbich, 2008)。

HIV-1 Reverse Transcriptase Inhibition: 这种化合物的衍生物是HIV-1复制的高效选择性抑制剂 (Baba et al., 1991)。

Molecular Structure Studies: 它的FT-IR和FT-Raman光谱被用于研究其分子结构和互变异构 (Ortiz et al., 2014)。

Anticoccidial Derivative: 1-苄基-6-氮杂尿嘧啶,一种衍生物,因其效力和口服吸收而用于化疗 (Mylari et al., 1977)。

Potent Anti-HIV-1 Activity: 合成的6-苄基尿嘧啶类似物表现出极强的抗HIV-1活性 (Danel et al., 1996)。

Photochemical Transformation: 在水介质中经历光化学转化成为巴比妥酸 (Kazimierczuk & Shugar, 1971)。

Effect on HIV-1 Inhibition: 影响对HIV-1的抑制 (Nesterova et al., 2021)。

Activity Against Viruses: 对乙型肝炎病毒(HBV)和HIV-1病毒表现出中等活性 (El-Emam et al., 2001)。

Role in Reaction Intermediate: 在理解1,3-二甲基乳酸脱羧反应中的反应中间体方面很重要 (Nakanishi & Wu, 1998)。

In Vitro Antiviral Activity: 一些化合物对单纯疱疹病毒1型和2型没有显著的抗病毒活性 (Chen et al., 1993)。

Marginal Activity Against Viruses: 某些衍生物对HSV-1和HIV-1表现出边缘活性 (El-Emam et al., 2004)。

Nonlinear Optical Applications: 3-苯甲酰-5-氯尿嘧啶(3B5CU),一种相关化合物,由于其高第一静态超极化率,是非线性光学应用的候选物 (Sinha et al., 2011)。

安全和危害

The safety data sheet for 6-Chlorouracil, a related compound, indicates that it is toxic if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash thoroughly after handling .

未来方向

The design and synthesis of novel cytotoxic agents, including uracil-azole hybrids, is still an interesting topic for medicinal chemistry researchers due to the unwanted side effects of anticancer drugs . These derivatives demonstrated powerful inhibitory activity against breast and hepatocellular carcinoma cell lines . The future directions in this field may involve further exploration of the cytotoxic potential of these compounds and their possible applications in cancer treatment .

属性

IUPAC Name |

1-benzyl-6-chloropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQJYDTXWTWENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-chlorouracil | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)